4-Chloro-6-fluoropyrimidine

Catalog No.
S1917892
CAS No.
51422-01-6
M.F
C4H2ClFN2
M. Wt
132.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-fluoropyrimidine

CAS Number

51422-01-6

Product Name

4-Chloro-6-fluoropyrimidine

IUPAC Name

4-chloro-6-fluoropyrimidine

Molecular Formula

C4H2ClFN2

Molecular Weight

132.52 g/mol

InChI

InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H

InChI Key

DLAFWIYXXOBITQ-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)F

Canonical SMILES

C1=C(N=CN=C1Cl)F

Building Block for Bioactive Compounds

4-Chloro-6-ethyl-5-fluoropyrimidine is primarily referenced in scientific research as a building block for the synthesis of more complex molecules with various bioactivities []. There is no direct research on the properties or applications of 4-Chloro-6-ethyl-5-fluoropyrimidine itself.

4-Chloro-6-fluoropyrimidine is a heterocyclic aromatic compound with the molecular formula C4H3ClF N2. It features a pyrimidine ring substituted with chlorine and fluorine atoms at the 4 and 6 positions, respectively. This configuration contributes to its reactivity and biological properties. The compound has a molecular weight of approximately 132.53 g/mol and is often represented by the InChI key: KNEBYEIWIJCDKN-UHFFFAOYSA-N .

The chemical reactivity of 4-chloro-6-fluoropyrimidine allows it to participate in various organic reactions:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it useful in synthesizing more complex molecules.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence electrophilic attack on the aromatic system.
  • Condensation Reactions: It can react with amines to form pyrimidine derivatives, which are significant in medicinal chemistry .

4-Chloro-6-fluoropyrimidine exhibits notable biological activities:

  • Antiviral Properties: Compounds in the pyrimidine class have been investigated for their ability to inhibit viral replication.
  • Antitumor Activity: Some derivatives show promise as potential anticancer agents by interfering with DNA synthesis in cancer cells.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways .

Several methods exist for synthesizing 4-chloro-6-fluoropyrimidine:

  • Halogenation of Pyrimidines: Starting from 2,4-dichloropyrimidine, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Nucleophilic Substitution Reactions: Reacting chlorinated pyrimidines with fluorinated nucleophiles provides a pathway to synthesize this compound.
  • Cyclization Reactions: Various cyclization strategies involving substituted ureas or thioureas can yield 4-chloro-6-fluoropyrimidine .

The applications of 4-chloro-6-fluoropyrimidine are diverse:

  • Pharmaceutical Development: Its derivatives are explored as potential drugs for treating viral infections and cancers.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
  • Research: Used in biochemical studies to understand enzyme mechanisms and metabolic pathways .

Studies on the interactions of 4-chloro-6-fluoropyrimidine with biological systems indicate:

  • Drug Metabolism: Investigations into its metabolic pathways reveal potential interactions with cytochrome P450 enzymes.
  • Binding Affinity: Research shows varying affinities for nucleic acid structures, which may influence its biological activity.
  • Toxicity Assessments: Preliminary studies suggest moderate toxicity levels, necessitating careful handling in laboratory settings .

Several compounds share structural similarities with 4-chloro-6-fluoropyrimidine. Here is a comparison highlighting their unique features:

Compound NameSimilarity IndexKey Features
2-Amino-4-chloro-5-fluoropyrimidine0.68Contains an amino group at position 2
2,4-Dichloro-5-fluoro-pyrimidine0.67Two chlorine atoms provide different reactivity
4-Chloro-5-fluoro-2-methylpyrimidine0.75Methyl substitution alters physical properties
2,4-Dichloro-5-fluoro-6-methylpyrimidine0.77Additional methyl group enhances lipophilicity
2-Amino-4-chloro-5-fluoropyrimidine0.68Amino group influences biological activity

These compounds exhibit varying degrees of biological activity and chemical reactivity due to their distinct substitutions on the pyrimidine ring.

XLogP3

1.6

Wikipedia

4-Chloro-6-fluoropyrimidine

Dates

Modify: 2023-08-16

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